4-Bromo-2-fluoro-3-methylbenzoic acid

Descripción general

Descripción

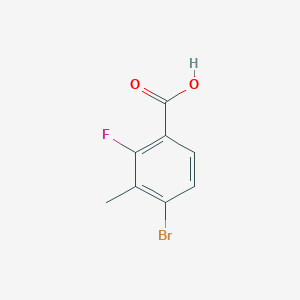

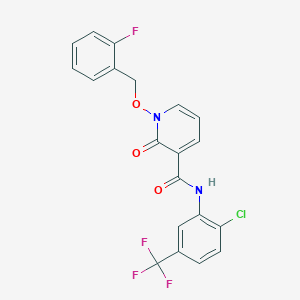

4-Bromo-2-fluoro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H6BrFO2 . It has an average mass of 233.034 Da and a monoisotopic mass of 231.953506 Da .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-3-methylbenzoic acid consists of a benzene ring substituted with bromo, fluoro, and methyl groups, and a carboxylic acid group . The exact positions of these substituents on the benzene ring differentiate it from other similar compounds .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-fluoro-3-methylbenzoic acid are not detailed in the sources retrieved, reactions at the benzylic position are common in similar compounds . These reactions often involve free radical mechanisms and can result in the formation of new compounds .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-3-methylbenzoic acid is a solid compound . It has a molecular weight of 233.04 . The compound should be stored in a sealed container in a dry, room temperature environment .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

4-Bromo-2-fluoro-3-methylbenzoic acid is widely used as an intermediate in the synthesis of pharmaceutical compounds. Its unique chemical structure allows it to be a building block for various drugs, particularly in the development of anti-inflammatory and anti-cancer agents . The presence of bromine and fluorine atoms enhances the biological activity of the resulting compounds, making them more effective in targeting specific diseases.

Organic Synthesis

In organic chemistry, 4-Bromo-2-fluoro-3-methylbenzoic acid serves as a valuable reagent for the synthesis of complex organic molecules. It is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions . These reactions are crucial for forming carbon-carbon bonds, which are fundamental in creating a wide range of organic compounds, including natural products and polymers.

Material Science

This compound is also utilized in the field of material science for the development of new materials with specific properties. For instance, it can be used in the synthesis of liquid crystals and organic semiconductors . These materials have applications in electronic devices, such as displays and solar cells, where their unique electrical and optical properties are highly valued.

Agricultural Chemicals

4-Bromo-2-fluoro-3-methylbenzoic acid is employed in the synthesis of agrochemicals, including herbicides and fungicides . Its derivatives can inhibit the growth of unwanted plants and fungi, thereby protecting crops and increasing agricultural productivity. The compound’s stability and effectiveness make it a key ingredient in the formulation of these chemicals.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . It may also cause skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include wearing protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMDCUNZRUXGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-3-methylbenzoic acid | |

CAS RN |

194804-90-5 | |

| Record name | 4-bromo-2-fluoro-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2717032.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyphenyl)urea](/img/structure/B2717033.png)

![7-Azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2717034.png)

![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717040.png)

![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2717043.png)

![3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2717045.png)

![N-[4-(diethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717050.png)